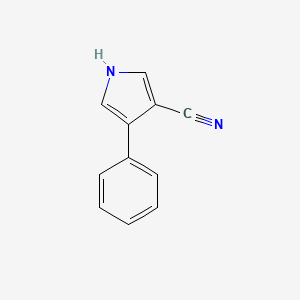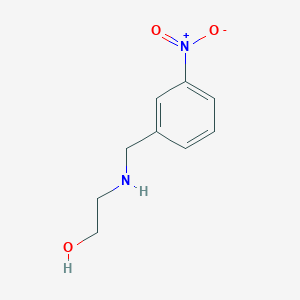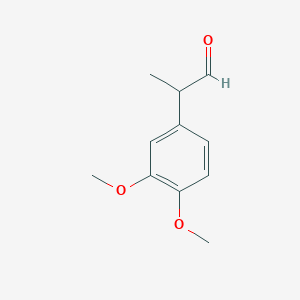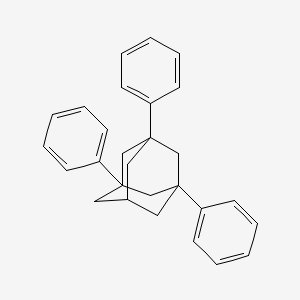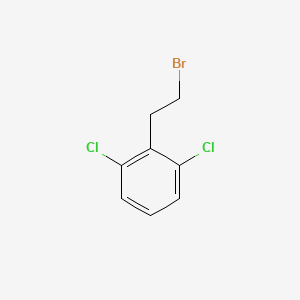
2-(2-Bromoethyl)-1,3-dichlorobenzene
概要
説明
The compound “2-(2-Bromoethyl)-1,3-dioxolane” is a cyclic ether derivative with a dioxolane ring, used as a building block in organic synthesis and polymer industry . It’s used as a pharmaceutical intermediate, dioxolanes, acetals, ketals, building blocks, chemical synthesis, organic building blocks and oxygen compounds .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with bromoalkanes. For example, most 1-bromoalkanes are prepared by addition of hydrogen bromide to the 1-alkene . Another synthesis method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . A synthesis process for 2-(2-bromoethyl)benzoic acid methyl ester has also been reported .Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various methods such as 1H NMR, 13C NMR, IR spectra, elemental analysis and single crystal X-ray diffraction studies .Chemical Reactions Analysis
The reactions of bromoalkanes can be quite diverse. For example, 2-bromoethyl acrylate can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various methods. For example, the density, boiling point, and solubility in water of a compound can be measured .科学的研究の応用
Spectroscopic Study and Molecular Interaction
A comprehensive computational and spectroscopic study on a similar compound, 2-bromo-1, 4-dichlorobenzene, provides insights into its molecular interactions and properties. Through DFT analysis, the study revealed the compound's higher electronic density and investigated its nonlinear optical (NLO) properties, quantum chemical descriptors, and first-order hyperpolarizability. Additionally, molecular dynamics simulations were conducted to identify significant interactions with water molecules, showing inhibitory activity against isopentenylpyrophosphate transferase (Vennila et al., 2018).
Synthesis of Polyaza Macrocycles
Research on the palladium-catalyzed amination of 2-bromo-1,3-dichlorobenzene has led to the synthesis of polyaza macrocycles. This process not only yielded larger amounts of target macrocycles but also demonstrated a relation between the yield of cyclic dimers and the structure of polyamines used in the reaction (Averin et al., 2009).
Heat Capacities and Densities of Bromochloro-Substituted Benzenes
A study measuring the heat capacities and densities of bromo- and chloro-substituted benzenes, including 2-bromochlorobenzene and 3-bromochlorobenzene, provides fundamental data supporting the understanding of their thermophysical properties. This research can aid in the design of processes involving these compounds (Góralski & Piekarski, 2007).
Dissociative Electron Attachment Studies
Investigations into the dissociative electron attachment (DEA) to bromo-chlorobenzene derivatives highlight the temperature-dependent behavior of these reactions. For molecules like 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene, the formation of fragment ions and the effect of temperature on these processes offer valuable insights into the electronic structure and reactivity of such compounds (Mahmoodi-Darian et al., 2010).
Catalytic Oxidation of Dichlorobenzenes
The catalytic oxidation of dichlorobenzenes over transition metal oxides supported on TiO2 and Al2O3 has been studied to understand the degradation mechanisms of hazardous organic compounds. This research is crucial for environmental remediation and the development of efficient catalysts for the elimination of toxic pollutants from the air (Krishnamoorthy et al., 2000).
作用機序
Target of Action
Bromoethyl compounds have been known to target proteins like bcl-2, an antiapoptotic factor that regulates the intrinsic pathway of apoptosis . This protein is frequently implicated in hematopoietic cancers, making it an attractive target for therapeutic development .
Mode of Action
For instance, bromoethyl groups can form covalent bonds with amino acid residues in proteins, altering their structure and function .
Biochemical Pathways
Bromoethyl compounds have been used in the synthesis of crown ethers , which are known to interfere with the transport of ions across cell membranes, affecting various biochemical pathways.
Pharmacokinetics
Their metabolism and excretion would likely involve hepatic enzymes and renal elimination, respectively .
Result of Action
Bromoethyl compounds can cause changes in protein function, potentially leading to cell death if the targeted protein is essential for cell survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Bromoethyl)-1,3-dichlorobenzene. For instance, pH and temperature can affect the compound’s stability and reactivity. Additionally, the presence of other substances can influence its action, either by competing for the same target or by modifying the target, thereby altering the compound’s efficacy .
Safety and Hazards
将来の方向性
The future directions in the research and application of bromoalkanes can be quite diverse. For example, new synthesis methods are being developed for various bromoalkanes . These compounds are also being investigated for their potential uses in various fields, such as medicine and chemical synthesis .
特性
IUPAC Name |
2-(2-bromoethyl)-1,3-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMPYIRPUBVKPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCBr)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289051 | |
| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40173-94-2 | |
| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40173-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromoethyl)-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201289051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



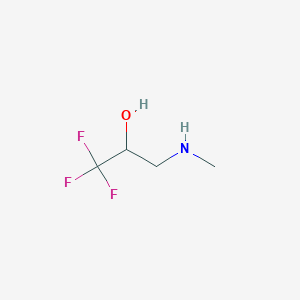
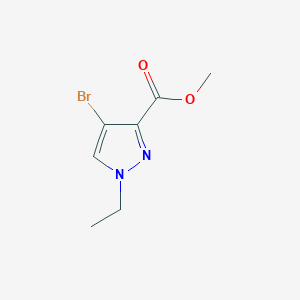
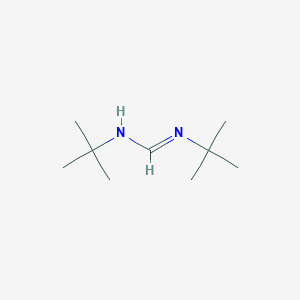
![Ethyl 4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B3265013.png)
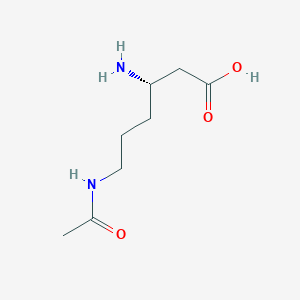
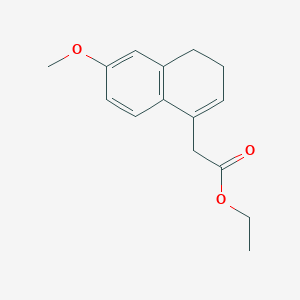
![Ethyl 5-nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carboxylate](/img/structure/B3265045.png)
![Propanenitrile, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-](/img/structure/B3265050.png)

![5-(1-Amino-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3265059.png)
